1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a chlorophenylsulfonyl group
Preparation Methods
The synthesis of 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenylsulfonyl Group: This step usually involves sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Formation of the Pyrrolidine Ring: This can be done through cyclization reactions involving amines and aldehydes or ketones.
Final Assembly: The final step involves coupling the piperidine and pyrrolidine rings with the chlorophenylsulfonyl group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Scientific Research Applications
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting on specific receptors or enzymes.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl groups.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: This compound has a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
1-(1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and steric interactions.
1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: The fluorine atom can alter the compound’s electronic properties and potentially its biological activity.
These comparisons highlight the unique features of this compound, such as its specific interactions and reactivity due to the presence of the chlorophenylsulfonyl group.
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJSUPMJONVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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